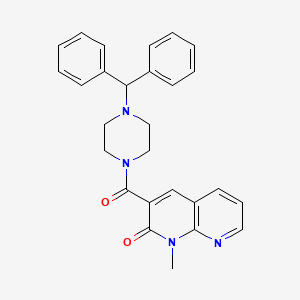

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-29-25-22(13-8-14-28-25)19-23(26(29)32)27(33)31-17-15-30(16-18-31)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHADTPDKBXXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multiple steps:

Formation of the Naphthyridinone Core: The naphthyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Attachment of the Benzhydrylpiperazine Moiety: This step involves the coupling of benzhydrylpiperazine with the naphthyridinone core. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Final Modifications: The final product may require purification steps such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydrylpiperazine moiety.

Reduction: Reduction reactions can be performed on the carbonyl group to form corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzhydrylpiperazine moiety can lead to the formation of benzhydryl ketones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a naphthyridine core and a piperazine moiety. This configuration allows for potential interactions with various receptors and enzymes in biological systems.

Antidepressant Activity

Research indicates that compounds similar to 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one exhibit antidepressant properties by modulating neurotransmitter systems. A study demonstrated that derivatives of benzhydrylpiperazine showed significant activity against depression models in rodents, suggesting that similar compounds could be developed for treating mood disorders .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study found that derivatives with the benzhydryl group exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Antipsychotic Effects

Some derivatives have shown promise as antipsychotic agents due to their ability to interact with dopamine and serotonin receptors. The modulation of these receptors can lead to reduced symptoms in schizophrenia and other psychotic disorders .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Evaluation

In a controlled study, researchers synthesized several derivatives of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one and assessed their antidepressant effects using the forced swim test in mice. The results indicated that certain derivatives significantly decreased immobility time compared to controls, suggesting enhanced antidepressant activity.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines, including breast and prostate cancer cells. The findings revealed that specific modifications to the benzhydryl group improved the compounds' potency against these cancer types. The mechanism of action was linked to apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

SR 144528

SR 144528, a 1,8-naphthyridin-2(1H)-one derivative, is a potent and selective CB2 receptor antagonist with subnanomolar affinity (Ki = 0.6 nM for CB2 vs. Ki = 400 nM for CB1). It lacks affinity for >70 other receptors/enzymes . In contrast, 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one’s benzhydryl group may enhance CB2 selectivity or modulate agonist/antagonist activity, though specific binding data are unavailable.

CB74 and CB91

These 1,8-naphthyridinone carboxamides exhibit high CB2 selectivity and immunomodulatory effects, inhibiting TNF-α and T-cell proliferation in multiple sclerosis models . However, the benzhydryl substituent may alter pharmacokinetics (e.g., half-life) compared to CB74’s benzyl group .

Antimicrobial Agents

1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10)

This derivative demonstrated antimicrobial activity against Gram-negative bacteria (e.g., E. coli NCTC 5933) with MIC values ranging from 50–200 µg/mL .

1-Benzyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5b2)

With MICs of 100–400 µg/mL against Staphylococcus aureus and Candida albicans, 5b2 highlights the role of aryl-piperazine groups in antifungal activity . The target compound’s benzhydryl moiety could enhance membrane disruption or enzyme inhibition, though this requires empirical validation.

Enzyme Inhibitors

1-Hydroxy-1,8-naphthyridin-2(1H)-ones

These compounds inhibit poxvirus resolvase via metal chelation (IC50 = 10–39 nM), akin to HIV integrase inhibitors . The target compound lacks a hydroxy group but retains the naphthyridinone core, suggesting possible divergent mechanisms (e.g., allosteric inhibition).

Structural and Pharmacokinetic Analysis

Key Observations :

- Lipophilicity: The benzhydryl group increases logP vs.

- Receptor Selectivity : Piperazine-carboxylate derivatives (e.g., CB74) show CB2 selectivity >1000-fold over CB1, suggesting the target compound may share this trait .

- Antimicrobial Potency : Bulky substituents (e.g., benzhydryl) may reduce solubility, offsetting gains in membrane interaction .

Biological Activity

The compound 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is part of a class of compounds known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound exhibits a range of pharmacological activities primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it has shown affinity for the delta-opioid receptor , which plays a significant role in pain modulation and emotional responses .

Biological Activities

- Antidepressant Effects : Studies indicate that derivatives of benzylpiperazine can exhibit antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine pathways .

- Anticancer Activity : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology . The specific activity of 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one against cancer cells remains to be fully elucidated.

- Neuroprotective Effects : Some studies highlight the neuroprotective properties of similar compounds, indicating potential benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Benzhydryl Group : The presence of the benzhydryl moiety enhances binding affinity to receptors involved in mood regulation.

- Piperazine Ring : Modifications on the piperazine ring can drastically alter the pharmacokinetic properties and receptor selectivity.

Table 1 summarizes the impact of various substitutions on biological activity:

| Substituent | Effect on Activity |

|---|---|

| Benzhydryl | Increases receptor affinity |

| Methyl at position 1 | Enhances lipophilicity |

| Carbonyl group | Essential for receptor binding |

Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of similar piperazine derivatives found that modifications at the carbonyl position significantly enhanced efficacy in rodent models. The findings suggest that 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one could exhibit comparable effects due to its structural similarities .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that certain benzylpiperazine derivatives exhibit selective cytotoxicity against breast and colon cancer cell lines. Although specific data for this compound is limited, the structural analogs suggest a promising anticancer profile .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Na₂CO₃, DMF, 120°C | 55–76 | |

| Amide Coupling | EDC·HCl, HOBt, DIPEA | 75–86 |

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

Antimicrobial efficacy is assessed via broth microdilution (CLSI guidelines):

- MIC/MBC Determination : Serial dilutions (50–2000 µg/mL) in agar or liquid media are inoculated with bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). MIC is the lowest concentration inhibiting visible growth; MBC/MFC requires subculturing to confirm lethality .

- Controls : Ciprofloxacin (antibacterial) and griseofulvin (antifungal) are used as references. Strain variability (e.g., E. coli NCTC 5933 vs. K88) must be accounted for .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?

Answer:

Docking studies (e.g., AutoDock Vina, Schrödinger Suite) predict interactions with microbial targets:

- Target Selection : Prioritize enzymes like DNA gyrase (bacteria) or CYP51 (fungi) based on structural homology to known inhibitors.

- Binding Affinity Analysis : The benzhydrylpiperazine group may occupy hydrophobic pockets, while the naphthyridine core interacts with catalytic residues. Validate predictions with mutagenesis or enzymatic assays .

Advanced: How to resolve discrepancies in antimicrobial data across studies?

Answer:

Contradictions may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and report full taxonomic details.

- Assay Conditions : Control pH, inoculum size, and solvent (DMSO ≤1% to avoid cytotoxicity). Replicate experiments with independent microbial batches .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of MIC differences.

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at the piperazine or naphthyridine positions to enhance aqueous solubility .

- Prodrug Design : Esterify carboxyl groups (e.g., ethyl to carboxylic acid conversion) for improved membrane permeability .

- In Silico Screening : Use tools like SwissADME to predict logP, TPSA, and GI absorption pre-synthesis .

Advanced: How to design experiments for structure-activity relationship (SAR) analysis?

Answer:

- Variable Substituents : Synthesize analogs with modifications to the benzhydryl group (e.g., halogenation) or piperazine linker (e.g., methylation) .

- Biological Assays : Test analogs against a panel of Gram-negative/positive bacteria and fungi. Correlate activity trends with electronic (Hammett σ) or steric parameters.

- Multivariate Analysis : Apply PCA or QSAR models to identify critical physicochemical descriptors .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic peaks at δ 7.2–8.9 ppm, piperazine CH₂ at δ 2.6–3.5 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1714 cm⁻¹) and amine bands .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 424 [M⁺] for C₂₆H₂₄N₄O₂) .

Advanced: How to integrate experimental data with computational models for mechanistic insights?

Answer:

- Hybrid Workflow : Combine docking results with MD simulations (e.g., GROMACS) to assess binding stability over time.

- Theoretical Frameworks : Link findings to established mechanisms (e.g., competitive inhibition kinetics) or pharmacophore models .

- Validation : Cross-check computational predictions with experimental mutagenesis (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.